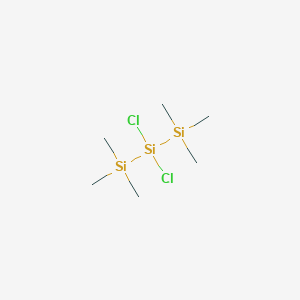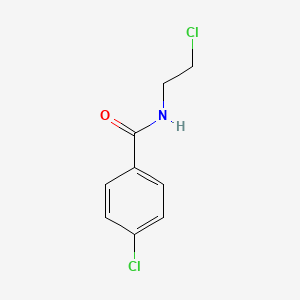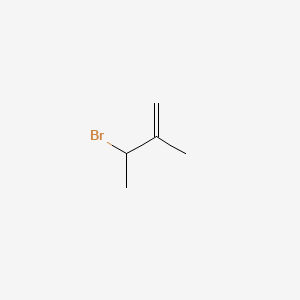![molecular formula C13H26NO5PS2 B3053270 Ethyl 2-[(2-diethoxyphosphinothioylsulfanylacetyl)amino]-2-methylbutanoate CAS No. 5266-60-4](/img/no-structure.png)
Ethyl 2-[(2-diethoxyphosphinothioylsulfanylacetyl)amino]-2-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of Ethyl 2-[(2-diethoxyphosphinothioylsulfanylacetyl)amino]-2-methylbutanoate is not explicitly provided in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-[(2-diethoxyphosphinothioylsulfanylacetyl)amino]-2-methylbutanoate, such as its density, melting point, and boiling point, are not provided in the sources I found .Scientific Research Applications
Biodegradation and Environmental Fate
- A study reviews the biodegradation and fate of Ethyl tert-butyl ether (ETBE) in soil and groundwater, highlighting microorganisms' ability to aerobically degrade ETBE using it as a carbon and energy source, or via cometabolism with alkanes. This indicates a potential environmental impact and degradation pathways for similar ethyl-based compounds, suggesting areas of research application in environmental science and bioremediation (Thornton et al., 2020).
Pharmacokinetics and Toxicology
- The toxicological review of Ethyl tertiary-butyl ether (ETBE) outlines its low toxicity and nonirritant properties, except at very high exposure levels, indicating the importance of understanding the metabolic and toxicological profiles of similar compounds for safety assessments in scientific research (Mcgregor, 2007).
Chemistry and Synthesis
- Research into “green” chemistry methods for synthesizing flotation agents, including derivatives of monoethanolamine and diethanolamine, may offer insights into sustainable and efficient synthetic routes for related compounds, highlighting the importance of environmentally friendly chemical synthesis methods (Vízer, Akimbayeva, & Yerzhanov, 2017).
Metabolism and Biochemical Effects
- A review on the developmental aspects of drug conjugation, with a focus on glucuronidation, may provide a foundation for understanding the metabolism and physiological impact of complex ethyl-based compounds in humans, emphasizing the role of conjugation processes in drug metabolism and toxicity (Dutton, 1978).
Mechanism of Action
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2-[(2-diethoxyphosphinothioylsulfanylacetyl)amino]-2-methylbutanoate involves the reaction of ethyl 2-amino-2-methylbutanoate with 2-diethoxyphosphinothioyl chloride followed by reaction with acetic anhydride and then with ethyl chloroformate.", "Starting Materials": [ "Ethyl 2-amino-2-methylbutanoate", "2-diethoxyphosphinothioyl chloride", "Acetic anhydride", "Ethyl chloroformate" ], "Reaction": [ "Step 1: Ethyl 2-amino-2-methylbutanoate is reacted with 2-diethoxyphosphinothioyl chloride in the presence of triethylamine to form ethyl 2-[(2-diethoxyphosphinothioylsulfanyl)acetyl]amino-2-methylbutanoate.", "Step 2: The product from step 1 is then reacted with acetic anhydride in the presence of pyridine to form ethyl 2-[(2-diethoxyphosphinothioylsulfanylacetyl)amino]-2-methylbutanoate.", "Step 3: Finally, the product from step 2 is reacted with ethyl chloroformate in the presence of triethylamine to form the desired compound, Ethyl 2-[(2-diethoxyphosphinothioylsulfanylacetyl)amino]-2-methylbutanoate." ] } | |
CAS RN |
5266-60-4 |
Molecular Formula |
C13H26NO5PS2 |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
ethyl 2-[(2-diethoxyphosphinothioylsulfanylacetyl)amino]-2-methylbutanoate |
InChI |
InChI=1S/C13H26NO5PS2/c1-6-13(5,12(16)17-7-2)14-11(15)10-22-20(21,18-8-3)19-9-4/h6-10H2,1-5H3,(H,14,15) |
InChI Key |
ZVLVGXADXWMLKV-UHFFFAOYSA-N |
SMILES |
CCC(C)(C(=O)OCC)NC(=O)CSP(=S)(OCC)OCC |
Canonical SMILES |
CCC(C)(C(=O)OCC)NC(=O)CSP(=S)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-Propenoic acid, 3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-, (2E)-](/img/structure/B3053199.png)

![2-[(4-Methylphenyl)methoxy]acetic acid](/img/structure/B3053203.png)


